1-(3-Methylisoquinolin-7-yl)ethan-1-one
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Overview
Description
1-(3-Methylisoquinolin-7-yl)ethan-1-one is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse pharmacological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-(3-Methylisoquinolin-7-yl)ethan-1-one can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-(3-Methylisoquinolin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Cyclization: Cyclization reactions can be catalyzed by metals such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylisoquinolin-7-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Methylisoquinolin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects through the inhibition of certain enzymes or the activation of specific receptors, leading to its observed biological activities .
Comparison with Similar Compounds
1-(3-Methylisoquinolin-7-yl)ethan-1-one can be compared with other isoquinoline derivatives such as:
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their reactivity and biological activities. The unique structure of this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-methylisoquinolin-7-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)7-13-8/h3-7H,1-2H3 |
InChI Key |
UNWXTVRAZCYAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)C)C=N1 |
Origin of Product |
United States |
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